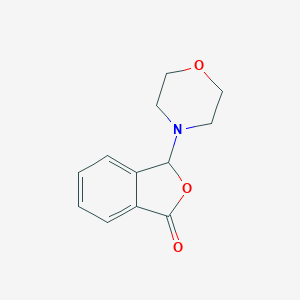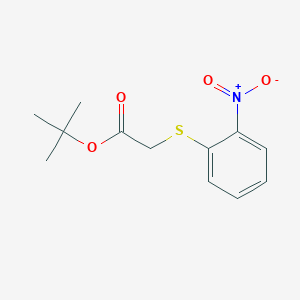![molecular formula C10H11NO8S2 B241547 Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate](/img/structure/B241547.png)
Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate, commonly known as MNSA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNSA is a sulfone ester that has been found to exhibit a range of biological activities, making it a promising candidate for use in various fields of study.
Wirkmechanismus
The mechanism of action of MNSA is not yet fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways within cells. Studies have shown that MNSA can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, MNSA has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
MNSA has been found to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and the growth of cancer cells. Additionally, MNSA has been found to exhibit antibacterial activity, making it a potential candidate for use in the treatment of bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MNSA in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for use in various fields of study. Additionally, MNSA has been found to exhibit a high degree of purity when synthesized using the appropriate methods. However, one limitation of using MNSA is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the study of MNSA. One potential area of research is the development of MNSA-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of MNSA and its potential applications in various fields of study. Finally, the potential toxicity of MNSA should be further investigated to determine its safety for use in various applications.
Synthesemethoden
MNSA can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 2-nitro-4-chloromethylbenzenesulfonic acid with methylsulfonyl chloride, followed by the reaction of the resulting intermediate with acetic anhydride. This method has been found to yield MNSA with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
MNSA has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a promising candidate for use in various fields of study, including drug discovery and development, as well as in the study of various diseases and conditions.
Eigenschaften
Produktname |
Methyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfonyl}acetate |
|---|---|
Molekularformel |
C10H11NO8S2 |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
methyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C10H11NO8S2/c1-19-10(12)6-21(17,18)9-4-3-7(20(2,15)16)5-8(9)11(13)14/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
HKKLFINOUBKXPO-UHFFFAOYSA-N |
SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Kanonische SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)




![[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
![Tert-butyl {[2-nitro-4-(methylsulfonyl)phenyl]sulfinyl}acetate](/img/structure/B241485.png)






![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)